molecular formula C10H11BrO B3327194 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 319924-91-9

2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B3327194
CAS No.: 319924-91-9
M. Wt: 227.1 g/mol
InChI Key: UMEVWYIMNWFRAF-UHFFFAOYSA-N
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Description

Significance of Tetrahydronaphthalene Scaffolds in Organic Chemistry

The tetrahydronaphthalene, or tetralin, scaffold is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. This structural motif is prevalent in a wide array of biologically active compounds and natural products. The partial saturation of the naphthalene (B1677914) system imparts a three-dimensional character to the molecule, which is often crucial for its interaction with biological targets.

Tetralin derivatives have been identified as core structures in compounds with diverse therapeutic applications, including antidepressant, antifungal, and anti-inflammatory activities. For instance, the well-known antidepressant sertraline (B1200038) features a tetralin core. Furthermore, the tetralin framework is a key component of certain anthracycline antibiotics used in cancer chemotherapy, where it plays a role in DNA intercalation. nih.gov Beyond its medicinal importance, tetralin itself is utilized as a hydrogen-donor solvent in processes like coal liquefaction, a consequence of the moderated strength of its benzylic C-H bonds. wikipedia.org The synthesis of tetralin derivatives can be achieved through various methods, including the catalytic hydrogenation of naphthalenes and cyclization reactions. semanticscholar.org

Role of Halogenated Phenols in Chemical Synthesis and Research

Halogenated phenols are a class of organic compounds that are of significant interest in chemical synthesis and research. The presence of a halogen atom on the phenolic ring dramatically influences the molecule's electronic properties and reactivity. Aryl halides, including bromophenols, are particularly valuable as substrates in a multitude of cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilize halogenated phenols to form new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position of the halogen relative to the hydroxyl group is a key determinant of its reactivity. Ortho-bromophenols, for example, can exhibit unique reactivity patterns due to the proximity of the two functional groups, which can lead to chelation effects or intramolecular reactions.

Overview of Research Trajectories for 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol and Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues, such as other brominated tetralones and naphthols, provide insight into its potential applications. google.com Research on related bromo-naphthalene scaffolds has been pursued in the development of antagonists for human CC chemokine receptor 8 (CCR8), indicating the potential for such structures in drug discovery. nih.gov

Derivatives of the isomeric 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol (B8765718) have been noted in the patent literature, suggesting their utility as intermediates in the synthesis of more complex molecules. nih.gov The investigation of various substituted tetralones and their derivatives continues to be an active area of research, with studies exploring their potential as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, which has implications for inflammatory diseases.

Structural Features and Unique Reactivity Potential of this compound

The structure of this compound combines the key features of its constituent parts. The hydroxyl group at the 1-position is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, the position para to the hydroxyl group is already part of the fused ring system. This leaves the ortho positions (2 and 8a) and the other available position on the aromatic ring (3 and 4) as potential sites for substitution.

The bromine atom at the 2-position, ortho to the hydroxyl group, introduces several key aspects to the molecule's reactivity. The carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions. The proximity of the bromine and hydroxyl groups may also allow for unique reactivity, such as directed metalation or participation in reactions that involve chelation to a metal center. The saturated cyclohexane ring, while generally less reactive than the aromatic portion, possesses benzylic protons that can be susceptible to radical abstraction under certain conditions.

The synthesis of this compound would likely proceed via the bromination of the parent phenol (B47542), 5,6,7,8-tetrahydronaphthalen-1-ol. The regioselectivity of this reaction would be governed by the directing effect of the hydroxyl group.

Interactive Data Tables

Below are data tables for this compound and related compounds.

Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC10H11BrO227.10Not Available
1-Bromo-5,6,7,8-tetrahydronaphthalen-2-olC10H11BrO227.1032337-86-3 nih.gov
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-olC10H11BrO227.10Not Available uni.lu
5,6,7,8-Tetrahydronaphthalen-1-olC10H12O148.20529-35-1 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVWYIMNWFRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, the analysis suggests two primary disconnection approaches.

The most direct approach involves a functional group addition (FGA), specifically the bromination of the aromatic ring. This identifies the key precursor as 5,6,7,8-tetrahydronaphthalen-1-ol (also known as 1-tetralol). This precursor already contains the core bicyclic structure and the hydroxyl group at the desired position. The synthesis then becomes a question of regioselectively introducing a bromine atom at the C-2 position.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound.

A second, more complex, retrosynthetic route involves functional group interconversions (FGI). This approach might start from a tetralone derivative, such as 1-tetralone . A possible synthetic sequence would be the bromination of the tetralone at the C-2 position to yield 2-bromo-1-tetralone , followed by the reduction of the ketone to an alcohol. This would yield an isomeric product, 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, and thus is not a direct route to the desired compound. A more viable multi-step approach could involve starting with a differently substituted tetralone, such as 6-bromo-1-tetralone, and performing a series of functional group manipulations to arrive at the target structure, although this would be a more convoluted process.

The key precursor for the most straightforward synthesis is 5,6,7,8-tetrahydronaphthalen-1-ol . This compound can be synthesized by the catalytic hydrogenation of 1-naphthol (B170400).

Direct Bromination Strategies

Direct bromination of the key precursor, 5,6,7,8-tetrahydronaphthalen-1-ol, is a prominent strategy for the synthesis of this compound. The success of this approach hinges on the ability to control the position of bromination on the aromatic ring.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the case of 5,6,7,8-tetrahydronaphthalen-1-ol, the hydroxyl group is a strongly activating and ortho, para-directing substituent. This means that incoming electrophiles, such as a bromonium ion (Br+), will preferentially add to the positions ortho (C-2) and para (C-4) to the hydroxyl group.

Common reagents for electrophilic bromination include molecular bromine (Br₂) often with a Lewis acid catalyst, and N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine.

Reagent SystemDescription
Br₂/Lewis Acid Molecular bromine in the presence of a Lewis acid like FeBr₃ generates a more potent electrophile, facilitating the bromination of the activated aromatic ring.
N-Bromosuccinimide (NBS) NBS is a versatile reagent for electrophilic bromination, often used in polar solvents. It can provide a low concentration of Br₂ in situ or be activated by an acid catalyst.

Radical-Mediated Bromination Techniques

Radical-mediated bromination is generally not a suitable method for the synthesis of this compound. This type of reaction, typically initiated by light or a radical initiator, proceeds via a free radical mechanism. In substrates like 5,6,7,8-tetrahydronaphthalen-1-ol, radical bromination preferentially occurs at the benzylic positions (C-5 and C-8) due to the stability of the resulting benzylic radicals.

Therefore, attempting to use radical bromination conditions, for instance with N-Bromosuccinimide in the presence of a radical initiator like AIBN, would likely lead to the formation of 5-bromo- and/or 8-bromo-5,6,7,8-tetrahydronaphthalen-1-ol, rather than the desired aromatic substitution product.

Regioselectivity Control in Bromination Reactions

Controlling the regioselectivity to favor the formation of the 2-bromo isomer over the 4-bromo isomer is the primary challenge in the direct electrophilic bromination of 5,6,7,8-tetrahydronaphthalen-1-ol. The ortho and para positions are both electronically activated by the hydroxyl group. However, the steric hindrance at the ortho position (C-2) is greater than at the para position (C-4).

Several factors can be manipulated to influence the ortho/para ratio:

Solvent: The choice of solvent can influence the steric environment around the substrate and the nature of the brominating species.

Temperature: Lower reaction temperatures often increase selectivity.

Brominating Agent: The size and reactivity of the electrophile can affect its ability to access the more sterically hindered ortho position.

Protecting Groups: Temporarily protecting the hydroxyl group with a bulky protecting group can further increase steric hindrance at the ortho position, potentially favoring para substitution. Conversely, certain directing groups can be employed to favor ortho substitution.

Multi-step Synthetic Routes from Simpler Tetrahydronaphthalene Derivatives

An alternative to direct bromination involves building the target molecule through a series of steps, which allows for more precise control over the placement of functional groups.

Functional Group Interconversions and Manipulations

A plausible multi-step synthesis could start from a tetralone derivative where the bromine is already in the desired relative position or can be introduced regioselectively. One such route could begin with 6-bromo-1-tetralone .

A hypothetical synthetic sequence could involve:

Nitration: Introduction of a nitro group, which is a meta-director, to guide subsequent functionalization.

Reduction: Conversion of the nitro group to an amino group.

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group.

Reduction of the Ketone: Reduction of the tetralone carbonyl to a hydroxyl group.

Removal of the original bromine: De-bromination if necessary.

Regioselective bromination: Introduction of bromine at the desired C-2 position.

A more direct, albeit hypothetical, route could involve the synthesis of 2-bromo-1-tetralone , followed by a reaction sequence that effectively swaps the positions of the ketone and bromine, for example, through a ring-opening and closing sequence or other rearrangement reactions. However, such a transformation would be complex.

A more practical multi-step approach could involve the synthesis of 6-bromo-2-tetralone (B1270756). A patented method describes the synthesis of 6-bromo-2-tetralone from 6-bromo-1-tetralone through a four-step process involving reduction, dehydration, epoxidation, and epoxide ring-opening. From 6-bromo-2-tetralone, further functional group manipulations would be necessary to arrive at the final product.

Starting MaterialKey Transformations
6-bromo-1-tetralone Reduction, Dehydration, Epoxidation, Ring-opening to form 6-bromo-2-tetralone. Further steps needed.
1-tetralone α-bromination to 2-bromo-1-tetralone, then reduction to an isomeric alcohol. Not a direct route.

Catalytic Hydrogenation of Naphthol Derivatives in Synthesis

The synthesis of the 5,6,7,8-tetrahydronaphthalen-1-ol precursor is effectively achieved through the catalytic hydrogenation of 1-naphthol. This reaction selectively reduces the non-phenolic ring of the naphthalene (B1677914) system. The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity.

Detailed Research Findings:

Various catalysts have been explored for the hydrogenation of naphthols, with noble metals such as platinum, palladium, rhodium, and ruthenium showing significant activity. Supported catalysts, where the metal is dispersed on a high-surface-area material like carbon or alumina, are commonly employed to enhance efficiency and facilitate recovery.

For instance, the hydrogenation of 1-naphthol over ruthenium catalysts in supercritical carbon dioxide has been reported to yield 5,6,7,8-tetrahydro-1-naphthol (B106905). researchgate.net Bimetallic catalysts, such as Pt/Pd, have also demonstrated high efficacy, with a Pt/Pd weight ratio of 3 showing a yield of 51.8% for 5,6,7,8-tetrahydro-1-naphthol at 150°C and 500 psi. Another approach involves the use of a Raney Ni-Al alloy in a dilute aqueous alkaline solution, which generates hydrogen in situ for the reduction. acs.org

Table 1: Catalytic Hydrogenation of 1-Naphthol to 5,6,7,8-Tetrahydronaphthalen-1-ol

CatalystSolvent/ConditionsTemperature (°C)PressureYield (%)Reference
Pt/Pd (3:1 weight ratio)Not specified150500 psi51.8 acs.org
RuSupercritical CO250130 bar31 researchgate.net
NiB/USY ZeoliteNot specifiedNot specifiedNot specified71.8 researchgate.net

Friedel-Crafts Based Cycloalkylation Approaches

An alternative and widely used method to construct the tetralin skeleton involves intramolecular Friedel-Crafts reactions. This approach typically starts with a suitably substituted phenyl derivative, which undergoes cyclization to form the fused ring system.

Detailed Research Findings:

A common strategy is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids to form α-tetralones, which can then be reduced to the corresponding tetralinols. The cyclization is typically promoted by a Lewis acid or a strong Brønsted acid. For example, 4-phenylbutyric acid can be cyclized to α-tetralone in the presence of polyphosphoric acid (PPA) or methanesulfonic acid (MSA) with yields often exceeding 60%. masterorganicchemistry.com

More advanced protocols utilize catalytic amounts of Lewis acids such as bismuth triflate (Bi(OTf)₃) or other metal triflates, which are often more environmentally benign and can be recycled. researchgate.net Cascade reactions, such as the Prins/Friedel-Crafts cyclization, offer an efficient route to functionalized tetralins. nih.gov In one example, a 2-(2-vinylphenyl)acetaldehyde derivative undergoes an intramolecular Prins reaction followed by a Friedel-Crafts alkylation with an aromatic nucleophile in the presence of a Lewis acid like aluminum chloride (AlCl₃) or ethylaluminum dichloride (Et₂AlCl), yielding substituted tetralin-2-ols in yields of around 50-55%. nih.gov

Table 2: Friedel-Crafts Based Synthesis of Tetralin and Tetralone Precursors

Starting MaterialReaction TypeCatalyst/ReagentSolventYield (%)Reference
4-Phenylbutyric acidIntramolecular AcylationMethanesulfonic acid (MSA)-Average 60 masterorganicchemistry.com
4-Arylbutyric acidsIntramolecular AcylationBi(NTf₂)₃ or M(OTf)₃-Good yields researchgate.net
2-(2-vinylphenyl)acetaldehyde derivativePrins/Friedel-Crafts CyclizationAlCl₃CH₂Cl₂50 nih.gov
2-(2-vinylphenyl)acetaldehyde derivativePrins/Friedel-Crafts CyclizationEt₂AlClCH₂Cl₂55 nih.gov

The final step in the synthesis of the target compound is the regioselective bromination of 5,6,7,8-tetrahydronaphthalen-1-ol. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve bromination at the 2-position, careful control of the brominating agent and reaction conditions is necessary to avoid polybromination or formation of the 4-bromo isomer. Reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst or a solution of bromine in a suitable solvent are typically employed. For instance, the bromination of 2-naphthol (B1666908) with a PIDA/AlBr₃ system has been shown to be effective, yielding the 1-bromo derivative in high yield. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of each synthetic step. Key variables include the choice of catalyst, solvent, temperature, pressure, and reaction time.

Detailed Research Findings:

In the catalytic hydrogenation of naphthols, optimization focuses on maximizing the yield of the desired tetralinol while minimizing over-reduction to decalin derivatives or the formation of isomeric products. For Friedel-Crafts reactions, the concentration and type of Lewis or Brønsted acid are crucial. For example, increasing the catalyst loading of AlCl₃ from 0.5 to 1.5 equivalents in a diastereoselective Friedel-Crafts reaction was found to improve the yield from 65% to 82%. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in Friedel-Crafts acylations. A microwave-assisted acylation of toluene (B28343) with various anhydrides in the presence of aluminum chloride was completed in 15 minutes, affording single regioisomers in 60-76% yield. researchgate.net

For the bromination step, achieving high regioselectivity is the primary goal. The choice of brominating agent and the solvent system can influence the product distribution. The use of systems like KBr with ZnAl–BrO₃⁻–layered double hydroxides has been shown to provide high regioselectivity for the monobromination of phenols. mdpi.com

Development of Novel and Sustainable Synthetic Protocols

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of tetralin derivatives. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Detailed Research Findings:

The use of supercritical fluids, such as carbon dioxide, as a solvent for catalytic hydrogenation represents a significant advancement in sustainable chemistry. researchgate.net Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the reaction mixture, simplifying product purification.

In the realm of Friedel-Crafts reactions, the development of recyclable catalysts is a key area of progress. Metal triflates, particularly those of rare earth metals, can be used in catalytic amounts and are often recoverable and reusable. researchgate.netnih.gov The use of solid acid catalysts, such as zeolites, also offers a more sustainable alternative to traditional homogeneous Lewis acids.

For bromination, protocols that avoid the use of elemental bromine are being developed. These include the in situ generation of bromine from less hazardous sources, such as HBr and an oxidant, often in continuous flow reactors which offer better safety and control. nih.gov The use of aqueous reaction media and recyclable brominating systems, such as an aqueous CaBr₂–Br₂ system, further contributes to the greening of this synthetic step. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions

Substitution Patterns and Regiochemical Outcomes

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine (-Br) atom is a deactivating, yet also ortho-, para-directing group, a consequence of its electron-withdrawing inductive effect and electron-donating resonance effect. The interplay of these two competing effects dictates the position of incoming electrophiles.

Generally, the powerful activating and directing effect of the hydroxyl group dominates over the weaker directing effect of the bromine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the fused aliphatic ring, substitution is most likely to occur at the positions ortho to the hydroxyl group. However, the presence of the bromine atom at the adjacent position (position 2) will sterically hinder substitution at one of the ortho positions. Consequently, electrophilic attack is anticipated to predominantly occur at the position ortho to the hydroxyl group and meta to the bromine atom.

Nucleophilic Reactions at the Bromine and Hydroxyl Centers

The bromine and hydroxyl groups on the 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol scaffold serve as handles for a variety of nucleophilic reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving the Aryl Bromide

The aryl bromide moiety of this compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for the formation of biaryl structures. libretexts.orgwvu.edu In the context of this compound, this reaction can be employed to introduce various aryl or vinyl groups at the 2-position. A study on the Suzuki-Miyaura coupling of unprotected 2-hydroxyaryl bromides suggests that the reaction can proceed efficiently without the need for protecting the hydroxyl group, using suitable phosphine/Pd(OAc)2 catalyst systems with bases like K3PO4 or CsF. lookchem.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl substituents at the 2-position of the tetrahydronaphthalene core. The reaction is typically catalyzed by palladium complexes in the presence of a base. wikipedia.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orglibretexts.org This reaction allows for the introduction of alkynyl groups, which are valuable functionalities for further synthetic transformations. The reaction is generally carried out under mild conditions with a base such as an amine. wikipedia.org

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acid or esterPd(OAc)2 / Phosphine ligand, Base (e.g., K3PO4)2-Aryl-5,6,7,8-tetrahydronaphthalen-1-ol
HeckAlkenePd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)2-Alkenyl-5,6,7,8-tetrahydronaphthalen-1-ol
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)2-Alkynyl-5,6,7,8-tetrahydronaphthalen-1-ol

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, providing access to a wide range of derivatives with modified properties.

Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Acid-catalyzed Fischer esterification is a common method for reacting with carboxylic acids. The reaction involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol.

ReactionReagentGeneral ConditionsProduct
Etherification (Williamson)Base (e.g., NaH), Alkyl halide (R-X)Aprotic solvent2-Bromo-1-(alkoxy)-5,6,7,8-tetrahydronaphthalene
Esterification (Fischer)Carboxylic acid (R-COOH)Acid catalyst (e.g., H2SO4), Heat2-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl ester
EsterificationAcid chloride (R-COCl)Base (e.g., pyridine)2-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl ester

Reactions with Carbonyl Compounds and Other Electrophiles

The hydroxyl group of this compound can also react as a nucleophile with various electrophiles, including carbonyl compounds. For instance, it can add to aldehydes and ketones to form hemiacetals and hemiketals, respectively. These are often intermediates that can be further reacted, for example, by dehydration to form ethers or by oxidation. The reactivity of the hydroxyl group allows for its derivatization and the incorporation of the tetrahydronaphthalene scaffold into larger and more complex molecules.

Oxidative and Reductive Transformations of the Tetrahydronaphthalene Core

The tetrahydronaphthalene core of this compound is susceptible to both oxidative and reductive transformations, which can selectively modify the alicyclic or aromatic portions of the molecule.

Oxidative Transformations: The partially saturated ring of the tetrahydronaphthalene system can undergo oxidative dehydrogenation to yield the corresponding naphthalene (B1677914) derivative. This aromatization can be achieved using various oxidizing agents. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2) are commonly employed for such transformations. evitachem.com The reaction with DDQ typically proceeds under neutral and mild conditions, making it suitable for substrates with sensitive functional groups. The driving force for this reaction is the formation of the stable aromatic naphthalene ring system.

A plausible reaction pathway for the oxidative dehydrogenation with MnO2 would involve the formation of an intermediate that facilitates the removal of hydrogen atoms from the alicyclic ring, leading to aromatization.

Below is an illustrative data table summarizing potential oxidative and reductive transformations based on analogous systems.

TransformationReagent(s)Product TypeNotes
Oxidative DehydrogenationDDQ, Toluene (B28343)2-Bromo-1-naphthol derivativeAromatization of the tetralin core.
Oxidative DehydrogenationMnO2, Acetic Acid2-Bromo-1-naphthol derivativeAlternative method for aromatization.
Birch ReductionNa, NH3 (l), EtOHDihydro-naphthalene derivativeReduction of the aromatic ring.

Acid-Base Properties and their Influence on Reactivity

The phenolic hydroxyl group in this compound confers acidic properties to the molecule. The pKa of this compound is influenced by the electronic effects of the bromine substituent and the tetralin core. The electron-withdrawing nature of the bromine atom is expected to increase the acidity of the phenol (B47542) compared to the unsubstituted 5,6,7,8-tetrahydronaphthalen-1-ol.

The acidity of the phenolic proton plays a crucial role in the compound's reactivity. In basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much more potent nucleophile than the neutral phenol and can readily participate in various reactions, such as ether and ester formations.

The reactivity of the aromatic ring towards electrophilic substitution is also significantly influenced by the hydroxyl group. The lone pairs on the oxygen atom can be delocalized into the aromatic ring, making it more electron-rich and thus more susceptible to attack by electrophiles. libretexts.org The hydroxyl group is a strongly activating, ortho-, para-directing group. The presence of the bromine atom will also influence the regioselectivity of further electrophilic substitutions.

The table below provides predicted pKa values for related phenolic compounds to illustrate the effect of substituents.

CompoundPredicted pKaReference
Phenol9.95Standard Literature
4-Bromophenol9.34Standard Literature
5,6,7,8-Tetrahydronaphthalen-1-ol~10Estimated based on phenol
This compound < 9.95 Predicted based on substituent effects

Reaction Kinetics and Thermodynamic Considerations

The rates of reactions involving this compound are governed by kinetic and thermodynamic parameters. Understanding these factors is essential for controlling reaction outcomes.

Reaction Kinetics: The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. The Arrhenius equation, k = Ae^(-Ea/RT), describes the relationship between the rate constant (k), the pre-exponential factor (A), the activation energy (Ea), the gas constant (R), and the temperature (T). The activation energy represents the minimum energy required for a reaction to occur. For reactions of this compound, the nature of the transition state will determine the activation energy. For instance, in an electrophilic aromatic substitution, the stability of the intermediate carbocation (Wheland intermediate) will influence the reaction rate.

Thermodynamic Considerations: The thermodynamic stability of the products relative to the reactants determines the position of equilibrium in a reversible reaction. In the case of the oxidative dehydrogenation of the tetrahydronaphthalene core, the high thermodynamic stability of the resulting aromatic naphthalene system is a major driving force for the reaction. In contrast, the Birch reduction is a thermodynamically less favorable process as it disrupts the aromaticity, and thus requires specific and potent reagents.

The relative stability of different isomers of this compound and its reaction products can be evaluated through computational chemistry methods.

The following table presents hypothetical kinetic and thermodynamic data for a representative reaction, illustrating the concepts discussed.

ReactionActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Kinetic vs. Thermodynamic Control
Electrophilic Bromination40-60-80 to -120Typically under kinetic control at low temperatures.
Oxidative Dehydrogenation80-120-150 to -200Thermodynamically driven due to aromatization.

Elucidation of Reaction Mechanisms and Transition State Analysis

The detailed study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For this compound, mechanistic investigations would focus on identifying intermediates, transition states, and the flow of electrons during a reaction.

Elucidation of Reaction Mechanisms: Experimental techniques such as kinetic studies, isotopic labeling, and the identification of reaction byproducts are crucial for elucidating reaction mechanisms. For example, in an electrophilic aromatic substitution reaction, the observation of a kinetic isotope effect would suggest that the C-H bond breaking step is rate-determining.

Transition State Analysis: Computational chemistry provides powerful tools for studying reaction mechanisms at a molecular level. wikipedia.org Transition state theory describes the reaction rate in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometry and energy of transition states. youtube.com This information allows for the determination of activation energies and provides insights into the factors that control reactivity and selectivity. For instance, a computational analysis of the electrophilic bromination of this compound could reveal the preferred site of attack and the structure of the transition state leading to the major product.

The distortion/interaction model is a computational tool that can be used to analyze the activation energy of a reaction in terms of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. youtube.com

The table below summarizes key aspects of mechanistic analysis for reactions of this compound.

Reaction TypeKey Mechanistic FeatureMethod of InvestigationExpected Outcome
Electrophilic SubstitutionFormation of a Wheland intermediateComputational modeling (DFT)Determination of transition state geometry and energy.
Oxidative DehydrogenationStepwise or concerted hydrogen removalKinetic isotope effect studiesInsight into the rate-determining step.
Nucleophilic Substitution (at Bromine)Formation of a Meisenheimer complex (if applicable)Spectroscopic identification of intermediatesConfirmation of the reaction pathway.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments are essential for assigning all proton and carbon signals and confirming the substitution pattern on the bicyclic framework.

While one-dimensional ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). For this compound, COSY is instrumental in tracing the connectivity within the saturated tetralin ring. It would reveal correlations between the protons at C5 and C6, C6 and C7, and C7 and C8. The aromatic protons, being on non-adjacent carbons (H3 and H4), would not show a COSY correlation to each other.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). HSQC allows for the unambiguous assignment of each protonated carbon atom. For instance, the aromatic proton signal resonating at a specific chemical shift can be directly mapped to its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final piece of the puzzle by revealing long-range correlations (typically ²J and ³J) between protons and carbons. This is vital for connecting the different fragments of the molecule and placing the substituents correctly. Key HMBC correlations would include:

Correlations from the benzylic protons at C8 to the aromatic carbons C1, C4a, and C9.

Correlations from the aromatic proton at C4 to carbons C2, C5, and C9.

Correlations from the aromatic proton at C3 to carbons C1, C2, and C4a.

A crucial correlation from the hydroxyl proton to C1 and C2, confirming the position of the -OH group.

The combined interpretation of these 2D spectra allows for the complete and confident assignment of every atom in the molecule's backbone.

Predicted ¹H and ¹³C NMR Data and Key 2D Correlations

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (¹H to ¹H)
1~150---
2~118---
3~128~7.1 (d)C1, C2, C4aH4
4~115~6.8 (d)C2, C5, C9H3
4a~138---
5~29~2.8 (t)C4, C4a, C6, C7H6
6~23~1.9 (m)C5, C7, C8H5, H7
7~22~1.8 (m)C5, C6, C8H6, H8
8~30~2.6 (t)C1, C4a, C6, C7, C9H7
9~125---
OH-~5.0 (s)C1, C2-

Note: Chemical shifts are estimations based on the parent compound 5,6,7,8-tetrahydro-1-naphthol (B106905) and known substituent effects. Actual values may vary. d=doublet, t=triplet, m=multiplet, s=singlet.

The compound this compound is achiral and therefore does not have stereoisomers. As such, advanced pulse sequences primarily used for stereochemical assignment, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are not required to distinguish between different stereoisomers of the molecule itself.

However, these techniques would be indispensable in several related scenarios:

Analysis of Derivatives: If the compound were used as a precursor to synthesize a chiral derivative (e.g., through a reaction that introduces a new stereocenter), NOESY/ROESY would be critical for determining the relative stereochemistry of the product.

Conformational Analysis: NOESY can provide information about the through-space proximity of protons, which can help confirm the half-chair conformation of the saturated ring and verify spatial relationships between protons, such as the proximity of the axial protons on the tetralin ring. For example, a NOE correlation between the proton at C4 and the benzylic protons at C5 could help confirm assignments.

While not essential for the basic structural elucidation of this specific achiral molecule, these advanced methods remain a vital part of the NMR toolkit for analyzing its potential reaction products and conformational dynamics.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides two critical pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which offers corroborating evidence for the proposed structure.

For this compound, HRMS would be used to measure the mass of the molecular ion [M]⁺˙. The measured mass must match the calculated exact mass of C₁₀H₁₁⁷⁹BrO (225.9993 Da) and C₁₀H₁₁⁸¹BrO (227.9973 Da). The characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙), provides a clear signature for the presence of a single bromine atom.

Electron Ionization (EI) mass spectrometry would induce predictable fragmentation of the molecule. The major fragmentation pathways would likely include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical, resulting in a fragment ion at m/z 147.

Loss of Water: Dehydration involving the hydroxyl group and a hydrogen atom, leading to a fragment at m/z 208/210.

Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation of tetralin systems, involving the cleavage of the saturated ring to lose ethene (C₂H₄), resulting in a radical cation at m/z 198/200.

Predicted HRMS Fragmentation Data for this compound

Proposed FragmentFormulaCalculated m/z (⁷⁹Br/⁸¹Br)Description
[M]⁺˙[C₁₀H₁₁BrO]⁺˙225.9993 / 227.9973Molecular Ion
[M - H₂O]⁺˙[C₁₀H₉Br]⁺˙207.9888 / 209.9867Loss of water from the molecular ion
[M - C₂H₄]⁺˙[C₈H₇BrO]⁺˙197.9680 / 199.9660Retro-Diels-Alder fragmentation (loss of ethene)
[M - Br]⁺[C₁₀H₁₁O]⁺147.0810Loss of a bromine radical
[M - C₂H₄ - CO]⁺˙[C₇H₇Br]⁺˙169.9711 / 171.9690RDA fragmentation followed by loss of carbon monoxide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the hydroxyl, aromatic, and aliphatic moieties.

Key expected vibrational bands include:

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong peaks appearing just below 3000 cm⁻¹, corresponding to the CH₂ groups in the saturated ring.

Aromatic C=C Stretch: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the fingerprint region, typically around 1200-1260 cm⁻¹ for a phenol (B47542).

C-Br Stretch: A weak to medium intensity band in the low-frequency region of the FT-IR spectrum, typically between 500-650 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring and the C-Br bond.

Characteristic Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Spectrum
HydroxylO-H Stretch (H-bonded)3200 - 3600FT-IR
Aromatic C-HC-H Stretch3000 - 3100FT-IR/Raman
Aliphatic C-HC-H Stretch2850 - 2960FT-IR/Raman
Aromatic RingC=C Stretch1450 - 1600FT-IR/Raman
PhenolC-O Stretch1200 - 1260FT-IR
Bromo-AromaticC-Br Stretch500 - 650FT-IR/Raman

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. While obtaining a suitable crystal can be challenging, a successful analysis would provide definitive proof of structure, superseding all other methods.

To date, the crystal structure of this compound has not been reported in the public domain. However, if a single crystal were grown and analyzed, the technique would yield precise data on:

Connectivity: Unambiguously confirming the atomic connections and the substitution pattern of the bromo and hydroxyl groups.

Bond Lengths and Angles: Providing highly accurate measurements of all bond lengths and angles, which can offer insights into electronic effects like hyperconjugation and steric strain.

Conformation: Revealing the exact conformation of the saturated ring, which is expected to adopt a half-chair geometry.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including the identification of hydrogen bonding networks involving the hydroxyl group, which dictate the solid-state architecture.

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized sample of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity. A reversed-phase HPLC method would be most suitable. A typical system would employ a C18 stationary phase with a gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Detection would typically be performed using a UV detector, set to a wavelength where the aromatic chromophore absorbs strongly (e.g., ~220 nm or ~275 nm).

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation to form a trimethylsilyl (B98337) ether) may be required to improve peak shape and prevent thermal decomposition. A non-polar or semi-polar capillary column, such as one coated with 5% phenyl polysiloxane, would be appropriate for separation.

Chiral Chromatography: As the target compound is achiral, chiral chromatography is not necessary for its analysis. However, should this compound be used to create chiral products, specialized chiral stationary phases (CSPs) would be required to separate the resulting enantiomers, a critical step in pharmaceutical development. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Bromo 5,6,7,8 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. wikipedia.orgphysics.gov.az For a molecule like 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, these methods could predict a wide range of properties without the need for laboratory experiments. Density Functional Theory (DFT) is a particularly popular and versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov

Electronic Structure and Molecular Orbital Analysis

A primary application of quantum chemical calculations would be to determine the electronic structure of this compound. This involves mapping the distribution of electrons within the molecule and calculating the energies and shapes of its molecular orbitals.

Key insights from this analysis would include:

Electron Density Distribution: Understanding how the electronegative bromine and oxygen atoms influence the electron density across the aromatic and aliphatic rings.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy and location of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would indicate sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Table 5.1.1: Hypothetical Frontier Molecular Orbital Data (No published data available)

Parameter Calculated Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can help confirm the compound's structure.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. This theoretical spectrum would be invaluable for interpreting experimental IR and Raman spectra.

Conformational Analysis: The tetrahydronaphthalene ring system is not planar. Theoretical calculations could identify the most stable conformations (e.g., half-chair or twist-boat) of the saturated ring and determine the rotational barrier around the C-O and C-Br bonds. nih.govethz.chmaricopa.edu This is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Table 5.1.2: Hypothetical Predicted Spectroscopic Data (No published data available)

Parameter Predicted Value
13C NMR Chemical Shift (C1-OH) Data not available
13C NMR Chemical Shift (C2-Br) Data not available
O-H Stretching Frequency (cm-1) Data not available
C-Br Stretching Frequency (cm-1) Data not available

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility and outcomes of reactions.

This would involve:

Locating Transition States: For a given reaction (e.g., electrophilic substitution, nucleophilic substitution, or oxidation), computational methods can identify the high-energy transition state structure that connects reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy barrier, can be calculated. iaea.org A lower activation energy suggests a faster reaction rate. This information is vital for understanding reaction kinetics and predicting which reaction pathways are most likely to occur. For instance, theoretical modeling could predict whether substitution reactions are more likely to occur on the aromatic ring or at the aliphatic portion of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with a biological target. mdpi.comnih.gov

An MD simulation of this compound would involve:

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) to study how it interacts with its environment. This can reveal information about its solubility and the stability of its different conformations in solution.

Intermolecular Forces: Analyzing the specific non-covalent interactions, such as hydrogen bonds (from the -OH group) and halogen bonds (from the -Br atom), that govern how the molecule interacts with itself and with other molecules. This is crucial for predicting physical properties like boiling point and melting point.

Structure-Reactivity Relationships Derived from Computational Data

By systematically studying a series of related compounds (e.g., by changing the position of the bromo or hydroxyl group), computational data can be used to establish clear structure-reactivity relationships.

For this compound, this would entail:

Correlating Electronic Properties with Reactivity: Analyzing how calculated parameters like the HOMO-LUMO gap, partial atomic charges, and electrostatic potential maps correlate with experimentally observed reaction rates or equilibrium constants for a series of related tetralone derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry, computational data can be used to build QSAR models that relate the structural or electronic features of molecules to their biological activity. scielo.br If this compound were being investigated as a potential drug, its calculated properties could be used to predict its efficacy or to design more potent analogues.

Applications in Advanced Chemical Synthesis and Materials Science

2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol as a Versatile Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, makes it an attractive starting material for the synthesis of more elaborate molecules.

In the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds, the tetralin core is a recurring motif. The presence of the bromine atom on the aromatic ring of this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for the elaboration of aryl halides.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki CouplingOrganoboron ReagentC-CBiaryl derivatives
Stille CouplingOrganotin ReagentC-CAryl-substituted tetralins
Buchwald-HartwigAmineC-NAryl amine derivatives
Sonogashira CouplingTerminal AlkyneC-C (sp)Aryl-alkynyl derivatives

The functional handles of this compound also position it as a potential precursor for the synthesis of monomers for advanced polymers. The hydroxyl group can be modified to introduce a polymerizable moiety, such as an acrylate or a styrenic group. The bromine atom can be retained for post-polymerization modification or can be converted to other functional groups prior to polymerization. The rigid tetralin unit, when incorporated into a polymer backbone, can impart desirable thermal and mechanical properties. For instance, polymers containing such rigid cyclic structures often exhibit higher glass transition temperatures and improved modulus.

For example, the hydroxyl group could be reacted with acryloyl chloride to form the corresponding acrylate monomer. This monomer could then be polymerized, and the bromine atom on the resulting polymer could be further functionalized through reactions like lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. This would allow for the synthesis of functional polymers with tailored properties.

Development of Novel Organic Scaffolds and Frameworks

The rigid and well-defined three-dimensional structure of the tetralin core makes this compound an interesting candidate for the construction of novel organic scaffolds and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By derivatizing the hydroxyl and bromo functionalities into suitable linking groups (e.g., carboxylic acids, amines, or pyridyls), this compound can be used as a building block to create porous crystalline materials with potential applications in gas storage, separation, and catalysis.

The defined geometry of the tetralin unit can lead to the formation of predictable and well-ordered porous structures. The ability to further functionalize the aromatic ring or the saturated portion of the tetralin scaffold could allow for the fine-tuning of the pore size and chemical environment within the resulting framework.

Role in Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, non-covalent interactions are utilized to construct large, well-organized assemblies. The hydroxyl group of this compound is capable of forming hydrogen bonds, a key interaction in supramolecular assembly. The aromatic ring can participate in π-π stacking and cation-π interactions.

By incorporating this molecule into larger structures, it is conceivable to design host molecules with cavities that are partially defined by the tetralin scaffold. The electronic properties of the aromatic ring, which can be modulated by the bromo and hydroxyl substituents, could influence the binding of guest molecules within such a cavity. While specific host-guest systems based on this compound are not documented, the principles of supramolecular design suggest its potential utility in this field.

Catalytic Applications of Derivatives (Non-Enzymatic)

Derivatives of this compound could serve as ligands for transition metal catalysts. For example, the hydroxyl group could be used as an anchoring point for the synthesis of bidentate or tridentate ligands by introducing other coordinating atoms through multi-step synthesis. The bromine atom could be replaced by a phosphine group via a metal-catalyzed coupling reaction or a multi-step sequence involving a Grignard reagent intermediate.

The chirality of the tetralin scaffold, if resolved into its enantiomers, could be exploited in asymmetric catalysis. Ligands derived from enantiomerically pure forms of this compound could create a chiral environment around a metal center, potentially enabling the stereoselective synthesis of a desired product. The rigidity of the tetralin backbone would be advantageous in a ligand, as it can reduce the number of available conformations and thus enhance selectivity.

Table 2: Hypothetical Ligand Synthesis from this compound

Ligand TypeSynthetic TransformationPotential Metal ComplexPotential Catalytic Application
Phosphine LigandReplacement of Br with PPh₂Palladium, Rhodium, IridiumCross-coupling, Hydrogenation
Bipyridyl LigandSuzuki coupling with a boronic acid substituted pyridineRuthenium, IridiumPhotoredox catalysis
Salen-type LigandMulti-step synthesis from the hydroxyl and a new ortho substituentCobalt, Manganese, ChromiumEpoxidation, Oxidation

Design of Materials with Tunable Chemical Properties

The ability to selectively modify the two functional groups of this compound allows for the design of materials with tunable chemical and physical properties. For example, in the context of liquid crystals or organic light-emitting diodes (OLEDs), the rigid core of the tetralin unit is a desirable feature.

Emerging Research Directions and Future Perspectives

Unexplored Reactivity and Synthetic Challenges of the Compound

While the tetralone core is synthetically accessible, the specific substitution pattern of 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol presents unique challenges and opportunities for exploring novel reactivity. Traditional methods for synthesizing the tetralone ring system, such as Friedel-Crafts acylations, often require harsh conditions. organic-chemistry.org Modern strategies, including metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters, offer milder alternatives with broad substrate scope. rsc.org However, achieving precise regioselectivity on the naphthalene (B1677914) series remains a significant hurdle. researchgate.netnih.gov

Future research will likely focus on developing highly regioselective C-H functionalization reactions to introduce substituents at specific positions, bypassing the limitations of classical electrophilic aromatic substitution. researchgate.netnih.gov The presence of the bromine atom and the hydroxyl group offers dual handles for reactivity. Unexplored avenues include:

Multi-component Reactions: Designing novel three-component reactions that utilize the existing functionalities to rapidly build molecular complexity. Ruthenium-catalyzed three-component tandem reactions have been successful for other naphthalene systems and could be adapted. rsc.org

Photoredox Catalysis: Employing visible-light-driven photocatalysis for novel transformations. This has been used to create tetralone scaffolds via the [4+2] cycloaddition of sulfoxonium ylides with alkenes and could be explored for further functionalization. acs.org

Directed Metalation: Using the existing hydroxyl group as a directing group to achieve site-selective functionalization at other positions on the aromatic ring, a strategy that continues to be refined for naphthalene systems. nih.gov

A significant synthetic challenge is the development of stereoselective syntheses to access enantiomerically pure versions of the compound, which is crucial for pharmaceutical applications. As demonstrated in the synthesis of related complex molecules, this can involve multi-step processes and challenging chiral separations. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Tetralone Cores

Synthetic StrategyKey FeaturesPotential Application for this compoundReference
Cascade Reductive Friedel–CraftsMetal-free; simple conditions; good functional group tolerance.A greener, more efficient primary synthesis route. rsc.org
Intramolecular Photoredox Arene AlkylationUses an organic photocatalyst (4CzIPN) and visible light.Introduction of alkyl groups at specific positions under mild conditions. organic-chemistry.org
Rhodium-Catalyzed HydroacylationEnantioselective synthesis of 3,4-dihydronaphthalen-1(2H)-ones.Accessing chiral derivatives of the target compound. organic-chemistry.org
DDQ Oxidation of TetrahydronaphthalenesHighly regioselective oxidation of the benzylic position.A potential final step in a synthetic sequence to form the ketone from a tetralin precursor. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly for exothermic or hazardous reactions. acs.orgucd.ie The synthesis and transformation of this compound are well-suited for integration with these technologies.

Flow Chemistry: Reactions like the Wolff-Kishner reduction of α-tetralone have been successfully translated to a continuous flow process, achieving higher yields and purity with simplified workups. ucd.ie Similarly, multi-step syntheses of complex heterocycles, which often involve potentially explosive or carcinogenic intermediates, have been rendered safer and more efficient in flow reactors. uc.pt Future work could develop a sequential flow process for the synthesis of this compound and its derivatives, minimizing manual handling and improving process control. uc.pt

Automated Synthesis: The rise of automated synthesis platforms, which use pre-loaded reagent cartridges and programmed protocols, promises to accelerate the exploration of the compound's chemical space. youtube.comyoutube.com These systems can rapidly screen different reaction conditions or generate a library of derivatives by coupling various building blocks to the tetralone scaffold. youtube.com This high-throughput approach allows chemists to focus on designing molecules rather than the repetitive labor of synthesis, dramatically shortening development cycles. youtube.comyoutube.com

Exploration of Green Chemistry Methodologies for Synthesis and Transformation

Green chemistry principles are increasingly guiding synthetic route design to minimize environmental impact. For this compound, several green methodologies are poised for exploration.

Greener Reagents: Traditional bromination often uses hazardous liquid bromine. Greener alternatives, such as using a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium or pyridinium (B92312) tribromide, significantly reduce toxicity. researchgate.net

Catalysis: The development of metal-free catalytic systems, such as the cascade reactions for tetralone synthesis, avoids the use of heavy metals. rsc.org Photocatalysis using organic dyes under visible light also represents a sustainable approach. organic-chemistry.org

Supercritical Fluids: The use of supercritical fluids like supercritical hexane (B92381) as a solvent for reactions such as naphthalene hydrogenation offers benefits of high diffusivity, low viscosity, and easy product separation. researchgate.net This method has achieved nearly 100% selectivity to tetralin from naphthalene, demonstrating its potential for clean synthesis of the tetralin backbone. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multi-component and cascade reactions are particularly effective in this regard. rsc.orgrsc.org

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, initiation, and intermediate formation. Advanced in situ analytical techniques are becoming indispensable tools for this purpose.

For transformations involving this compound, particularly in organometallic reactions like Grignard reagent formation, in situ monitoring is crucial for safety and optimization. mt.comhzdr.de

In Situ FTIR Spectroscopy (ReactIR): This technique allows for the real-time tracking of reactant consumption and product formation by monitoring characteristic infrared absorption bands. mt.com It has been effectively used in continuous flow systems to monitor the formation of arylmagnesium reagents from aryl bromides, providing real-time data on conversion and byproduct formation. acs.orgresearchgate.net This allows for precise control over highly exothermic reactions by adjusting flow rates and temperatures based on the live spectroscopic readout. researchgate.net

In Situ NMR Spectroscopy: For certain reactions, NMR can provide detailed structural information about intermediates and products directly in the reaction mixture, helping to elucidate complex reaction mechanisms. acs.org

Table 2: Application of In Situ Monitoring for Grignard Reactions

TechniqueInformation GainedAdvantagesReference
In Situ FTIR (ReactIR)Reaction initiation, conversion rate, concentration of reagents and products, detection of byproducts.Real-time data acquisition, suitable for batch and flow processes, enhances safety of exothermic reactions. mt.comhzdr.deresearchgate.net
Inline IR Flow CellContinuous analysis of Grignard formation in flow chemistry setups.Enables rapid optimization and control of continuous processes. acs.orgresearchgate.net
1H NMR SpectroscopyMonitoring conversion by observing the disappearance of substrate signals and the appearance of product signals.Provides detailed structural information on all species in solution. nih.gov

The detailed mechanistic insights gained from these techniques will be critical for transitioning reactions from the lab to industrial-scale production safely and efficiently. hzdr.de

New Computational Paradigms for Predicting Chemical Behavior

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. tandfonline.com For this compound, computational methods can offer profound insights.

Predicting Reactivity and Properties: Methods like Density Functional Theory (DFT) can be used to calculate electronic structure, predict reactivity, and analyze spectroscopic data for tetralone derivatives. tandfonline.comtandfonline.com This allows for the in silico screening of potential derivatives for desired properties before undertaking laborious synthesis. tandfonline.com

Understanding Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways and transition states, explaining observed regioselectivities in functionalization reactions. nih.gov This is particularly valuable for designing catalysts and reaction conditions that favor a desired outcome.

Mechanochemistry Predictions: As researchers explore the response of molecules to mechanical force, computational models are being developed to predict which bonds will break and what products will form. acs.org While not yet applied to this specific compound, such predictive power could guide the design of stress-responsive materials incorporating the tetralone scaffold. The ability to computationally screen for both thermal stability and mechanical sensitivity is a key challenge and a major future goal in this field. acs.org

Opportunities in Material Science Applications Beyond Current Scope

The naphthalene core is a fundamental building block in material science, known for its electronic and optical properties. nih.gov While this compound is primarily viewed as a synthetic intermediate, its structure holds untapped potential for novel materials.

Liquid Crystals: The rigid, rod-like shape of the naphthalene unit is conducive to forming liquid crystalline phases. Related bromo-tetralone structures have been used as precursors in the synthesis of benzanilide-based liquid crystals through Suzuki-Miyaura cross-coupling reactions. tandfonline.com The functional handles on this compound could be used to synthesize new families of liquid crystals with tailored properties.

Functional Polymers and NDI-based Materials: Naphthalene diimides (NDIs) are a class of materials with wide-ranging applications in supramolecular chemistry, sensors, and artificial photosynthesis. nih.gov The subject compound could serve as a precursor to novel, functionalized naphthalene monomers for polymerization or as a building block for more complex NDI structures.

Mechanophores: The field of polymer mechanochemistry explores how mechanical force can be used to trigger specific chemical reactions within a polymer chain. acs.org Ladder-like molecules, including those based on naphthalene, have been investigated as mechanophores that change their properties (e.g., color) upon sonication or stretching. acs.org The tetralone ring system could be incorporated into polymer backbones to create new stress-sensing materials.

The diverse functionalization potential of this compound makes it a promising candidate for creating next-generation materials with applications in electronics, photonics, and smart textiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves bromination of a tetrahydronaphthalen-ol precursor. Key steps include:

  • Bromination : Electrophilic aromatic substitution using bromine sources (e.g., Br₂ in acetic acid or HBr with oxidizing agents). Temperature control (0–25°C) prevents side reactions like over-bromination .
  • Reduction : Partial hydrogenation of naphthalene derivatives to yield the tetrahydronaphthalen backbone, often using catalysts like Pd/C or PtO₂ under H₂ .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to isolate the product. Optimize solvent polarity to separate brominated isomers .
    • Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to avoid di-bromination.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.2–6.9 ppm) and hydroxyl groups (broad singlet ~δ 5.6 ppm). 13^{13}C NMR confirms bromine-induced deshielding effects on adjacent carbons .
  • X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement. Refinement via SHELXL (e.g., handling twinned data or high-resolution datasets) ensures accuracy .
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 227.1 (M⁺) and isotopic patterns characteristic of bromine .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Methodological Answer :

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (reported range: 120–125°C) .
  • Solubility : Test in polar (e.g., methanol, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
  • LogP : Estimate via HPLC retention times or shake-flask methods to assess hydrophobicity (predicted LogP ~2.5) .

Advanced Research Questions

Q. How do the electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine acts as a directing group, activating the aromatic ring for electrophilic substitution at ortho and para positions. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-bromide bond cleavage. Monitor reaction kinetics via in-situ IR or GC-MS to optimize ligand-to-metal ratios and prevent dehalogenation .
  • Mechanistic Insight : Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, enhancing oxidative addition in catalytic cycles .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : Low solubility in common solvents and tendency to form oils. Use mixed solvents (e.g., EtOAc/hexane) and slow evaporation at 4°C.
  • Data Refinement : For twinned or low-resolution data, employ SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (≤1.0 Å) improves electron density maps for bromine positioning .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :

  • Validation Steps :

Replicate synthesis to confirm purity (HPLC >95%).

Compare experimental 1^1H NMR shifts with DFT calculations (e.g., B3LYP/6-31G*). Discrepancies may arise from solvent effects or conformational flexibility .

Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify unexpected tautomers .

Q. What hypotheses exist regarding the biological activity of this compound, based on structural analogs?

  • Methodological Answer :

  • SARS-CoV-2 Nsp3 Interaction : Analogous tetrahydronaphthalen-ol derivatives bind to viral macrodomains via hydrogen bonding with conserved residues (e.g., Asn40, Asp22). Docking studies (AutoDock Vina) suggest the hydroxyl group forms critical interactions, while bromine enhances steric complementarity .
  • In Vitro Testing : Prioritize assays for protease inhibition (FRET-based) or cytotoxicity (MTT assay) to validate hypotheses .

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Feasible Synthetic Routes

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2-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.